(S)-(-)-Felodipine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

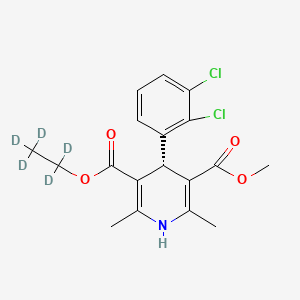

(S)-(-)-Felodipine-d5 is a deuterated form of Felodipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification is particularly useful in scientific research and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Felodipine-d5 involves the incorporation of deuterium atoms into the Felodipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(-)-Felodipine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.

Aplicaciones Científicas De Investigación

(S)-(-)-Felodipine-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Felodipine.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and stability of Felodipine.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.

Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

(S)-(-)-Felodipine-d5 exerts its effects by blocking the L-type calcium channels in the vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action and improving its pharmacokinetic profile.

Comparación Con Compuestos Similares

Felodipine: The non-deuterated form of (S)-(-)-Felodipine-d5, used for the same therapeutic purposes.

Amlodipine: Another calcium channel blocker with similar pharmacological effects but different chemical structure.

Nifedipine: A related compound with a similar mechanism of action but distinct pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and pharmaceutical development.

Actividad Biológica

(S)-(-)-Felodipine-d5 is a deuterated derivative of Felodipine, a well-known calcium channel blocker primarily used in the management of hypertension. The introduction of deuterium in its structure enhances the compound's metabolic stability and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

This compound is classified as a long-acting 1,4-dihydropyridine calcium channel blocker. It primarily exerts its effects by inhibiting L-type calcium channels located in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. The deuterium substitution enhances the compound's stability, prolonging its duration of action compared to its non-deuterated counterpart .

Key Mechanisms:

- Calcium Channel Blockade : By stabilizing the inactive conformation of voltage-gated calcium channels, this compound prevents calcium-dependent myocyte contraction and vasoconstriction .

- Impact on Cyclic Nucleotide Phosphodiesterase : The compound also attenuates calmodulin-dependent cyclic nucleotide phosphodiesterase activity, influencing intracellular signaling pathways related to calcium and cyclic nucleotides .

Efficacy in Hypertension

Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive patients. Its vasodilatory effects are significantly pronounced, contributing to improved cardiovascular outcomes. The compound has shown to be more potent than other calcium channel blockers like nifedipine and verapamil .

Case Studies

- Pharmacokinetics : In a study evaluating the pharmacokinetic profile of this compound, it was found that the compound exhibits a peak concentration in plasma shortly after administration, followed by a gradual decline, indicating effective absorption and distribution within the body .

- Toxicity Observations : Reports indicate that overdose can lead to severe hypotension and bradycardia, particularly in vulnerable populations such as the elderly or those with liver impairment .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to its parent compound Felodipine:

| Compound | IC50 (nM) | Mechanism of Action | Duration of Action |

|---|---|---|---|

| This compound | ~8 | Calcium channel blockade | Prolonged due to deuteration |

| Felodipine | ~1.45 | Calcium channel blockade | Standard |

| Nifedipine | ~50 | Calcium channel blockade | Short-acting |

| Verapamil | ~65 | Calcium channel blockade | Intermediate |

Research Applications

This compound serves as a valuable reference standard in various research applications:

- Metabolic Studies : It is utilized to investigate metabolic pathways and degradation products of Felodipine due to its stable isotopic labeling.

- Pharmacological Studies : The compound is employed in pharmacokinetic studies to enhance understanding of drug behavior in biological systems and improve therapeutic efficacy .

Propiedades

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-PXPDZFMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.